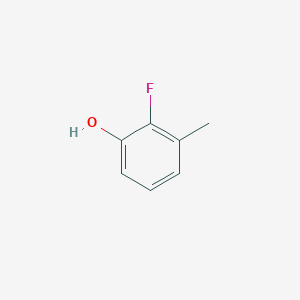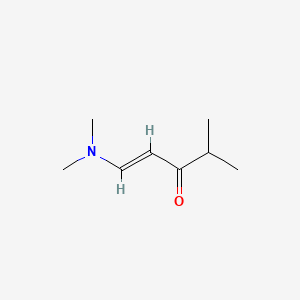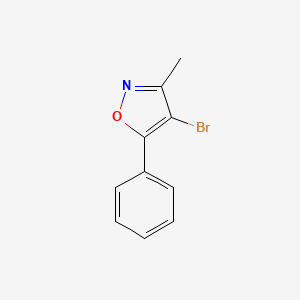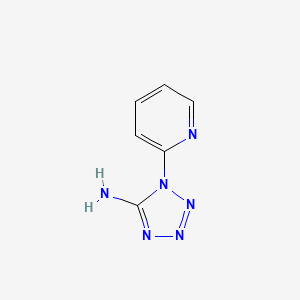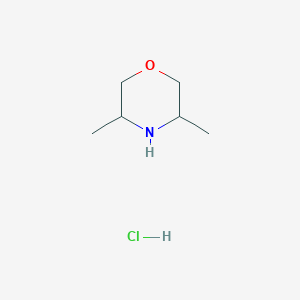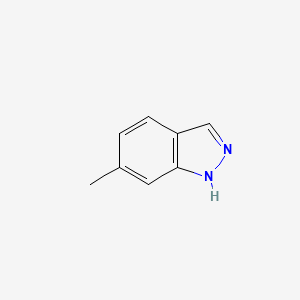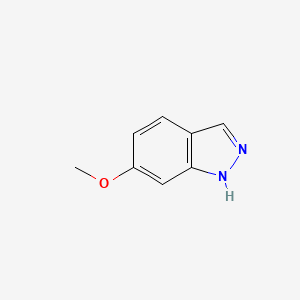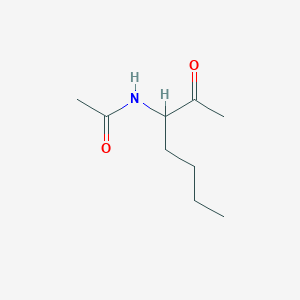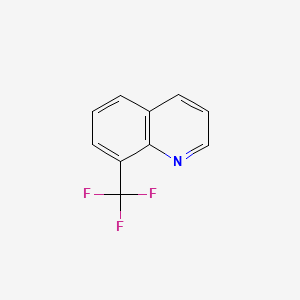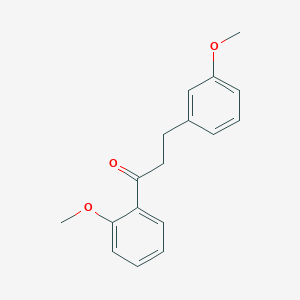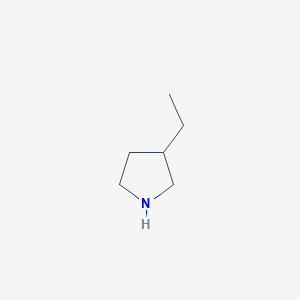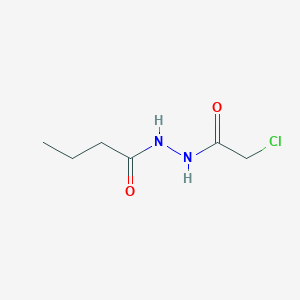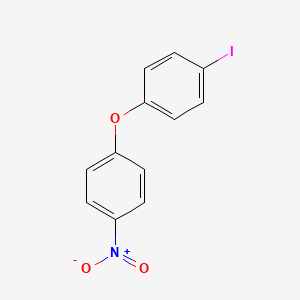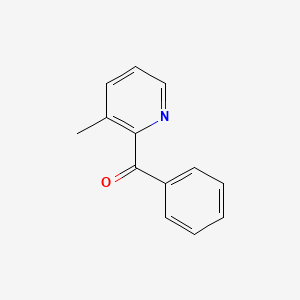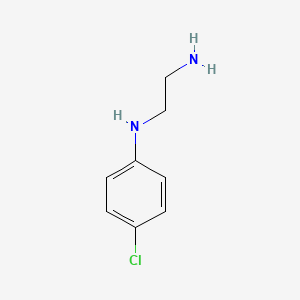
N-(2-Aminoethyl)-N-(4-chlorophenyl)amine
Übersicht
Beschreibung
N-(2-Aminoethyl)-N-(4-chlorophenyl)amine, also known as N-(2-aminoethyl)-4-chloroaniline (AEPCA) is an organic compound that is widely used in scientific research and laboratory experiments. It is an important intermediate in the synthesis of several drugs and other compounds. AEPCA is a colorless liquid that has a sweet odor and is soluble in water. It is a non-toxic, non-volatile, and relatively stable compound.
Wissenschaftliche Forschungsanwendungen
Functionalized Schiff Bases and Complexes
N-(2-Aminoethyl)-N-(4-chlorophenyl)amine is involved in forming Schiff bases, which are crucial in synthesizing complexes with metal ions. These complexes have diverse applications, including in material science and catalysis (Brianese et al., 1998).
Electrophilic Amination Reactions
This chemical plays a significant role in electrophilic amination reactions. Such reactions are essential in organic synthesis, particularly in constructing complex molecules and intermediates for pharmaceuticals (Bombek et al., 2004).
Polymer Science
In the field of polymer science, derivatives of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine are utilized in creating aromatic poly(amine-imide)s. These polymers have wide-ranging applications due to their thermal stability and mechanical properties, making them suitable for high-performance materials (Cheng et al., 2005).
Molecular Dynamics and Corrosion Inhibition
Molecular dynamics simulation studies use derivatives of this chemical to explore their effectiveness as corrosion inhibitors. This has practical implications in material science and engineering, especially in protecting metals against corrosion (Kaya et al., 2016).
Antimicrobial Applications
Compounds synthesized from N-(2-Aminoethyl)-N-(4-chlorophenyl)amine have been examined for their antimicrobial activities. Such research is significant in the development of new drugs and treatments for infections (Arora et al., 2013).
Synthesis and Characterization in Chemistry
This compound is also used in synthesizing and characterizing new chemical entities, contributing to the broader field of chemical research and development (Nadaf et al., 2019).
Nanotechnology and Drug Transport
In nanotechnology, complexes involving N-(2-Aminoethyl)-N-(4-chlorophenyl)amine are used to stabilize gold nanoparticles for drug transport, demonstrating its potential in drug delivery systems (Asela et al., 2017).
Environmental Chemistry
It finds applications in environmental chemistry, particularly in the analysis and extraction of environmental samples, highlighting its role in environmental monitoring and remediation efforts (Bagheri et al., 2008).
Eigenschaften
IUPAC Name |
N'-(4-chlorophenyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWHGUZSQPOQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506197 | |
| Record name | N~1~-(4-Chlorophenyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-N-(4-chlorophenyl)amine | |
CAS RN |
14088-84-7 | |
| Record name | N~1~-(4-Chlorophenyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

